N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine
Description
The compound N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine is a synthetic molecule that appears to be structurally related to a class of compounds known for their dopamine agonist properties. These compounds are of interest due to their potential therapeutic applications in conditions where dopamine-like activity is beneficial, such as in the treatment of Parkinson's disease or as renal vasodilators.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines was synthesized to examine their dopamine-like ability to dilate the renal artery . Although the specific synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been characterized using various techniques such as 1H NMR, IR, HRMS, and X-ray single-crystal diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and conformational stability of the compounds, which are crucial for understanding their biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. For example, the presence of a morpholine ring, which adopts a chair conformation, could affect the compound's ability to participate in hydrogen bonding and π-π stacking interactions, as observed in related compounds . These interactions are important for the stability of the molecule and could also influence its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The halogenated hydrocarbon amination reaction used in the synthesis of a related compound suggests that the target molecule might exhibit good antibacterial activity . The dihedral angles between different rings in the molecule can affect its overall shape and, consequently, its physical properties and interaction with biological targets.
properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-2-3-11-24-12-4-6-20-17-19(7-8-21(20)24)18-22-9-5-10-23-13-15-25-16-14-23/h7-8,17,22H,2-6,9-16,18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYXCYYCFHTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140184 | |
Record name | 1-Butyl-1,2,3,4-tetrahydro-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine | |
CAS RN |
1119450-27-9 | |
Record name | 1-Butyl-1,2,3,4-tetrahydro-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1,2,3,4-tetrahydro-N-[3-(4-morpholinyl)propyl]-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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